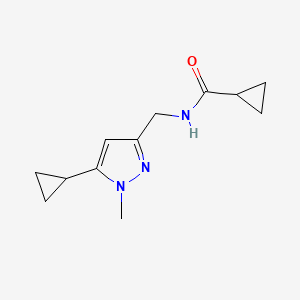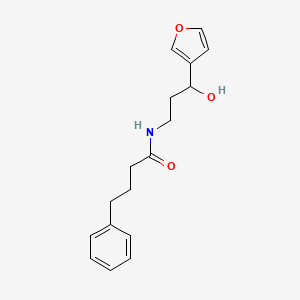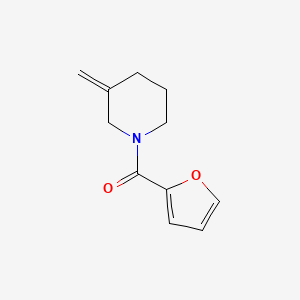![molecular formula C13H14N4S B2570489 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine CAS No. 1032098-46-6](/img/structure/B2570489.png)
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrrole ring, a thiophene ring, and a pyrazole ring . Pyrrole is a five-membered aromatic heterocycle, like thiophene and pyrazole, but with a nitrogen atom instead of sulfur or another nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings. Pyrroles, for example, are particularly reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, heterocyclic compounds like this tend to be relatively stable and may exhibit aromaticity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Heterocyclic compounds, including pyrazole and thiophene derivatives, are fundamental in developing novel catalytic processes. They serve as key building blocks in organic synthesis, particularly in constructing complex molecules via multi-component reactions (MCRs), which are valued for their atom economy and eco-friendly approach. Such synthetic strategies enable the creation of fused heterocyclic derivatives, showcasing the compound's relevance in medicinal chemistry and pharmaceutical development (Parmar, Vala, & Patel, 2023).
Antifungal and Antimicrobial Applications
Compounds with pyrazole and thiophene moieties have shown promising antifungal and antimicrobial activities. A review of small molecules against Fusarium oxysporum highlights the antifungal properties of similar compounds, underlining their potential in addressing plant diseases and contributing to agricultural biosecurity (Kaddouri et al., 2022).
Drug Discovery and Medicinal Chemistry
Heterocyclic scaffolds are instrumental in drug discovery, offering a rich source of pharmacophores for designing new therapeutic agents. Their structural diversity and ability to interact with various biological targets make them indispensable in developing drugs with antiviral, anticancer, analgesic, and anti-inflammatory activities. The pyrazole moiety, in particular, is recognized for its role in many biologically active compounds, further emphasizing the importance of such structures in medicinal chemistry and pharmaceutical research (Dar & Shamsuzzaman, 2015).
Advanced Materials and Supramolecular Chemistry
The incorporation of heterocyclic units into supramolecular assemblies is an area of growing interest. These compounds can form the basis for developing novel materials with tailored properties, such as molecular sensors, light-harvesting systems, and nanoscale devices. The versatility and electronic properties of heterocyclic compounds, including those similar to the compound , make them suitable for a wide range of applications in materials science (Ballester, 2011).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine, also known as Pyrrothiogatain, is the GATA family of proteins . These proteins are transcription factors that play a crucial role in cell differentiation and development .
Mode of Action
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This inhibition disrupts the interaction between GATA3 and SOX4 .
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway . By inhibiting the DNA-binding activity of GATA3, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . These effects could potentially influence immune responses and have implications for conditions where Th2 cells play a role.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-8-3-4-9(2)17(8)13-10(5-6-18-13)11-7-12(14)16-15-11/h3-7H,1-2H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJQQYODKWQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=CC(=NN3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2570406.png)
![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)
![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2570414.png)
![methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2570417.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2570418.png)
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570419.png)
![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)
![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)

![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)
